molecular formula C10H18O5Si B13799487 Vinyl-tert-butoxydiacetoxysilane CAS No. 64426-40-0

Vinyl-tert-butoxydiacetoxysilane

Cat. No.: B13799487
CAS No.: 64426-40-0
M. Wt: 246.33 g/mol
InChI Key: MKIGOIXSOYVYHF-UHFFFAOYSA-N
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Description

Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate: is a heterocyclic organic compound with the molecular formula C₁₀H₂₀O₄Si. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate typically involves the reaction of silanediol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various silanediol derivatives and silane compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate is used as a precursor in the synthesis of advanced materials and polymers. Its unique structure allows for the creation of materials with specific properties .

Biology: In biological research, the compound is used in the study of enzyme inhibition and as a model compound for understanding silicon-based biochemistry .

Industry: In the industrial sector, Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate is used in the production of coatings, adhesives, and sealants. Its chemical properties make it suitable for enhancing the performance of these products .

Mechanism of Action

The mechanism by which Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate exerts its effects involves the interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. This interaction is crucial in applications such as enzyme inhibition and drug delivery .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate exhibits unique properties due to the presence of the (1,1-dimethylethoxy)ethenyl group. This group enhances its reactivity and stability, making it more suitable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

64426-40-0

Molecular Formula

C10H18O5Si

Molecular Weight

246.33 g/mol

IUPAC Name

[acetyloxy-ethenyl-[(2-methylpropan-2-yl)oxy]silyl] acetate

InChI

InChI=1S/C10H18O5Si/c1-7-16(13-8(2)11,14-9(3)12)15-10(4,5)6/h7H,1H2,2-6H3

InChI Key

MKIGOIXSOYVYHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O[Si](C=C)(OC(=O)C)OC(C)(C)C

Origin of Product

United States

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